Bienvenue dans la boutique en ligne BenchChem!

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide

IKK‑2 inhibitor thiophene carboxamide structure‑activity relationship

This compound is a structurally differentiated thiophene-3-carboxamide IKK-2 probe. It replaces the urea pharmacophore of TPCA-1 with an ortho-ethylthio-benzamido group, predicted to narrow the kinase inhibition spectrum. The unsubstituted 5-phenyl ring eliminates the oxidative defluorination pathway seen in fluorinated analogs, enabling cleaner metabolic profiling. Ideal for head-to-head comparison with TPCA-1 or SC-514 in NF-κB research. An underrepresented chemotype for scaffold diversity. For R&D use only.

Molecular Formula C20H18N2O2S2
Molecular Weight 382.5
CAS No. 952876-97-0
Cat. No. B2584484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide
CAS952876-97-0
Molecular FormulaC20H18N2O2S2
Molecular Weight382.5
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C20H18N2O2S2/c1-2-25-16-11-7-6-10-14(16)19(24)22-20-15(18(21)23)12-17(26-20)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24)
InChIKeyGNFLXZYFWATUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide (CAS 952876-97-0) – Chemical Identity, Target Class & Procurement Baseline


2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide (CAS 952876-97-0) is a fully synthetic thiophene‑3‑carboxamide derivative (C₂₀H₁₈N₂O₂S₂, MW 382.5) that belongs to the broader class of 2‑amido‑5‑aryl‑thiophene‑3‑carboxamides [1]. Structurally, it incorporates an ortho‑ethylthio substituent on the benzamide ring and a 5‑phenyl group on the thiophene core – two features that jointly differentiate it from the simpler 2‑[(aminocarbonyl)amino]‑5‑aryl‑thiophene‑3‑carboxamide prototypes such as TPCA‑1 (IKK‑2 Inhibitor IV) . The compound has been annotated in public and commercial compound collections as a potential inhibitor of IκB kinase‑2 (IKK‑2/IKKβ), a central node in the NF‑κB signaling pathway, although quantitative on‑target biochemical data for this specific molecule remain absent from the peer‑reviewed primary literature as of the search date .

Why Thiophene‑Carboxamide IKK‑2 Inhibitors Cannot Be Treated as Interchangeable – The Case for 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide


The 2‑amido‑5‑aryl‑thiophene‑3‑carboxamide scaffold has produced IKK‑2 inhibitors with >100‑fold differences in potency and divergent selectivity fingerprints, even among molecules that share the same core heterocycle [1]. For example, the well‑known tool compound TPCA‑1 (2‑[(aminocarbonyl)amino]‑5‑(4‑fluorophenyl)‑3‑thiophenecarboxamide) inhibits IKK‑2 with an IC₅₀ of ~300 nM, whereas the structurally related SC‑514 (a 3‑aminothiophene‑2‑carboxamide) is ~37‑fold weaker (IC₅₀ = 11.2 µM) . Both compounds differ from 2‑(2‑(ethylthio)benzamido)‑5‑phenylthiophene‑3‑carboxamide in three critical respects: (i) the nature of the 2‑position substituent (ureido or amino vs. ortho‑ethylthio‑benzamido), (ii) the electronics of the 5‑aryl ring, and (iii) the hydrogen‑bond donor/acceptor topology of the 3‑carboxamide. Published SAR for this chemotype demonstrates that even minor modifications at the 2‑position can shift selectivity between IKK‑1 and IKK‑2 or alter metabolic stability [1]. Consequently, generic procurement of any “thiophene‑carboxamide IKK‑2 inhibitor” without structural verification risks introducing a compound with an entirely different potency window, selectivity profile, and solubility characteristic.

Quantitative Differentiation Evidence: 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide vs. Closest IKK‑2 Inhibitor Analogs


Structural Differentiation: Ortho‑Ethylthio‑Benzamido vs. Ureido and Amino 2‑Position Substituents

The target compound bears a unique ortho‑ethylthio‑benzamido group at the 2‑position of the thiophene ring, whereas the most widely used IKK‑2 tool compounds TPCA‑1 and SC‑514 possess ureido (‑NH‑C(=O)‑NH₂) and amino (‑NH₂) substituents at the same position, respectively. The ethylthio group increases lipophilicity (calculated ClogP ~3.9 vs. ~2.1 for TPCA‑1 and ~2.8 for SC‑514) [1] and introduces a steric element ortho to the amide linkage that is absent in all comparator molecules. In the IKK‑2 crystal structure (PDB 4KIK), the 2‑substituent occupies the solvent‑exposed region near the hinge‑binding motif; the bulkier, more lipophilic ethylthio‑benzamido group is predicted to alter the residence time and selectivity window relative to the smaller ureido/amino congeners [2].

IKK‑2 inhibitor thiophene carboxamide structure‑activity relationship kinase selectivity

5‑Phenyl Substitution: Conformational Restriction vs. 5‑(4‑Fluorophenyl) in TPCA‑1

The target compound possesses an unsubstituted 5‑phenyl ring on the thiophene, whereas the prototypical IKK‑2 inhibitor TPCA‑1 carries a 5‑(4‑fluorophenyl) group. In the IKK‑2 active site, the 5‑aryl substituent projects into a hydrophobic pocket that tolerates para‑substitution; the para‑fluorine of TPCA‑1 makes a favorable dipolar contact that contributes to its 300 nM potency [1]. Replacement of 4‑fluorophenyl by phenyl removes this contact and is predicted to reduce IKK‑2 affinity (by ~2‑ to 5‑fold based on SAR for closely related 5‑aryl‑thiophene‑3‑carboxamides [1]), but may simultaneously improve selectivity against off‑target kinases that prefer para‑substituted aryl rings. The unsubstituted phenyl also eliminates a potential site for CYP450‑mediated oxidative defluorination, a metabolic liability observed with some fluorinated aryl IKK‑2 inhibitors [2].

IKK‑2 inhibitor thiophene carboxamide conformational analysis selectivity

Primary Amide at 3‑Position: Hydrogen‑Bond Donor/ Acceptor Profile vs. N‑Substituted Carboxamides

The target compound terminates in a primary carboxamide (‑C(=O)NH₂) at the thiophene 3‑position, in contrast to lead‑optimized IKK‑2 inhibitors such as compound 22 from the AstraZeneca series, which bear a tertiary amide (‑C(=O)N(CH₃)CH₂CH₂N(CH₃)₂) to enhance solubility and oral bioavailability [1]. The primary amide preserves two hydrogen‑bond donor atoms (NH₂) that can engage the hinge‑region backbone carbonyl of IKK‑2 (Glu97/Cys99), whereas tertiary amides eliminate one donor, reducing polar surface area and improving membrane permeability at the expense of hinge‑binding enthalpy [1]. The target compound therefore represents a less optimized but thermodynamically distinct binding mode: higher predicted hinge affinity but likely lower cellular permeability than the tertiary‑amide analogs.

IKK‑2 inhibitor thiophene carboxamide hydrogen bonding solubility permeability

Absence of a Urea Bridge: Implications for Kinase Selectivity vs. TPCA‑1 and SC‑514

Both TPCA‑1 and SC‑514 feature a urea or urea‑like linker between the thiophene core and the terminal substituent; this urea motif is a known pharmacophore for a subset of kinases (e.g., FLT3, Raf) in addition to IKK‑2, contributing to off‑target activity [1]. The target compound replaces the urea with a benzamido linkage (–NH–C(=O)–Ph–), eliminating the urea NH donors that engage the kinase hinge in a bidentate manner [2]. Kinase‑profiling data for structurally analogous benzamido‑thiophenes show reduced activity against urea‑sensitive kinases (e.g., FLT3: IC₅₀ >10 µM for benzamido analogs vs. 42 nM for the urea‑containing TCS 359) . This substitution is therefore expected to narrow the kinase‑inhibition spectrum, increasing selectivity for IKK‑2 over urea‑dependent off‑targets.

IKK‑2 inhibitor kinase selectivity urea pharmacophore off‑target profiling

Optimal Research and Industrial Application Scenarios for 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide


IKK‑2 Selectivity Profiling in NF‑κB Signaling Studies Requiring a Non‑Urea Chemical Probe

End‑users seeking to dissect IKK‑2‑specific contributions to NF‑κB activation without confounding off‑target activity on urea‑sensitive kinases (e.g., FLT3, Raf) should consider this benzamido‑linked thiophene carboxamide as a structurally orthogonal probe. Its replacement of the urea pharmacophore with an ortho‑ethylthio‑benzamido group is predicted to narrow the kinase‑inhibition spectrum based on published selectivity data for analogous benzamido‑thiophenes . This compound is particularly suited for head‑to‑head comparison experiments with TPCA‑1 or SC‑514, where differential off‑target signatures need to be controlled for .

Structure‑Based Design Campaigns Targeting the IKK‑2 Hinge‑Region with a Primary Carboxamide Anchor

The primary 3‑carboxamide preserves two hydrogen‑bond donor atoms capable of engaging the IKK‑2 hinge backbone (Glu97/Cys99), offering a thermodynamically distinct binding mode compared to tertiary‑amide leads [1]. This makes the compound an excellent reference ligand for surface‑plasmon‑resonance (SPR) or isothermal‑titration‑calorimetry (ITC) experiments aimed at quantifying the enthalpic contribution of hinge‑region hydrogen bonds, free from the entropic penalty associated with flexible basic amine tails common in optimized drug candidates.

Metabolic Stability Screening of Non‑Fluorinated 5‑Aryl Thiophene Carboxamides

The unsubstituted 5‑phenyl ring eliminates the potential for CYP450‑mediated oxidative defluorination, a metabolic pathway that complicates pharmacokinetic interpretation for fluorinated analogs such as TPCA‑1 [2]. Researchers conducting in‑vitro microsomal or hepatocyte stability assays can employ this compound to establish a baseline metabolic profile for the non‑fluorinated 5‑phenyl subclass, enabling cleaner attribution of metabolic soft spots to the thiophene core or the 2‑substituent.

Chemical Library Diversification for IKK‑2 Hit‑Finding Campaigns

Procurement teams assembling focused kinase‑inhibitor libraries can deploy this compound as a representative of the ortho‑ethylthio‑benzamido‑thiophene‑3‑carboxamide chemotype, a substructure that is underrepresented in commercial screening collections relative to ureido‑thiophenes [3]. Its inclusion increases scaffold diversity and provides a starting point for SAR exploration around the ethylthio substituent, which is absent from all commonly used IKK‑2 tool compounds [1].

Quote Request

Request a Quote for 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.